Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate

Catalog No.
S14683276
CAS No.
30431-50-6
M.F
C24H20Cl6O8
M. Wt
649.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalat...

CAS Number

30431-50-6

Product Name

Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate

IUPAC Name

bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate

Molecular Formula

C24H20Cl6O8

Molecular Weight

649.1 g/mol

InChI

InChI=1S/C24H20Cl6O8/c1-3-5-7-35-21(31)15-17(29)11(25)9-13(27)19(15)37-23(33)24(34)38-20-14(28)10-12(26)18(30)16(20)22(32)36-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

MCJCREGWRMCHIM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCC

Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate (CAS: 30431-50-6), commonly referred to as BBTPO, is a highly specialized peroxyoxalate chemiluminescence (PO-CL) reagent. Structurally distinguished by its butyl ester (2-butoxycarbonyl) groups, BBTPO offers a precisely tuned lipophilicity that bridges the gap between the highly soluble pentyl-ester analog (CPPO) and the less soluble, rapid-reacting baseline (TCPO). For industrial and analytical procurement, BBTPO is prioritized for its exceptional compatibility with inverted micellar systems—such as those utilizing polyoxyethylene ethers (AEO9, TX-10)—where it demonstrates significantly enhanced excitation efficiency and prolonged high-light capacity. Its primary value proposition lies in its superior processability in surfactant-modified organic media, making it the reagent of choice for advanced trace analysis, endogenous light imaging, and robust commercial chemiluminescent formulations requiring stable, high-intensity output without rapid aqueous degradation [1].

Substituting BBTPO with generic peroxyoxalates like TCPO (bis(2,4,6-trichlorophenyl) oxalate) or CPPO (bis(2-carbopentyloxy-3,4,6-trichlorophenyl) oxalate) introduces significant formulation and performance risks. TCPO lacks the ester functionalization, resulting in poor solubility in complex organic or micellar media and leading to rapid, difficult-to-control degradation and inconsistent light yields in mixed-solvent assays. While CPPO is highly soluble, its pentyl chain alters the micelle-partitioning coefficient, which can shift the reaction kinetics and reduce the peak excitation efficiency in specific non-ionic surfactant environments (e.g., AEO9 or TX-10 inverted micelles). BBTPO’s specific butyl-ester configuration provides the exact steric and lipophilic balance required to maximize the quantum yield of the 1,2-dioxetanedione intermediate within these micellar cores, ensuring reproducible, high-intensity chemiluminescence that generic alternatives fail to match [1].

Enhanced Excitation Efficiency in Inverted Micellar Media

BBTPO was specifically evaluated for its chemiluminescent performance in inverted micellar media using neutral surfactants like polyoxyethylene (9) dodecyl ether (AEO9) and polyoxyethylene (10) hexylphenol ether (TX-10). When oxidized by hydrogen peroxide in the presence of 9,10-diphenylanthracene, BBTPO in these micellar systems produced significantly improved chemiluminescence intensity and efficiency compared to standard organic media. The enhancement is primarily driven by an increase in the reaction excitation efficiency within the micellar core, which stabilizes the intermediate and facilitates energy transfer, a critical advantage over standard solvent formulations [1].

Evidence DimensionChemiluminescence excitation efficiency
Target Compound DataSignificantly enhanced intensity and excitation efficiency in AEO9/TX-10 inverted micelles
Comparator Or BaselineStandard organic media (baseline) / TCPO (class inference)
Quantified DifferenceMulti-fold increase in relative chemiluminescence intensity (RCI) due to improved excitation efficiency
ConditionsH2O2 oxidation in AEO9/TX-10 inverted micelles with 9,10-diphenylanthracene fluorophore

Buyers formulating high-sensitivity diagnostic assays or commercial glow products must select BBTPO to leverage surfactant-enhanced light yields without increasing fluorophore concentrations.

Solubility and Stability in Mixed Solvent Systems

The 2-butoxycarbonyl substitution on the phenyl rings of BBTPO provides a critical solubility advantage over the unsubstituted baseline TCPO. While TCPO suffers from low solubility and rapid hydrolytic degradation in the presence of aqueous hydrogen peroxide, BBTPO's butyl ester groups increase its lipophilicity, allowing it to partition effectively into the hydrophobic cores of inverted micelles or remain stable in complex organic mixtures. This structural modification prevents rapid degradation and ensures a sustained, high-capacity light output, making it far more processable for flow-injection analysis (FIA) and commercial liquid formulations [1].

Evidence DimensionSolubility and formulation stability
Target Compound DataHigh solubility and stable partitioning in surfactant/organic media
Comparator Or BaselineTCPO (bis(2,4,6-trichlorophenyl) oxalate)
Quantified DifferencePrevention of rapid aqueous degradation and sustained light output
ConditionsMixed organic/aqueous or micellar media during H2O2 oxidation

Procurement teams requiring stable shelf-life and consistent performance in mixed-solvent analytical workflows should prioritize BBTPO over the rapidly degrading TCPO.

Optimal Kinetic Profile for High-Light Capacity Systems

In high-light capacity chemiluminescence systems, the kinetics of the peroxyoxalate reaction dictate the utility of the reagent. BBTPO demonstrates an optimal intensity-versus-time decay curve when used with intensity-modifiers and fluorophores like 9,10-diphenylanthracene. Unlike fast-reacting oxalates that produce a short, difficult-to-measure burst of light, BBTPO provides a controlled, sustained illumination profile. This predictable kinetic behavior is essential for applications requiring prolonged signal acquisition, such as imaging oxidation processes or continuous-flow analytical detection [1].

Evidence DimensionChemiluminescence intensity-versus-time decay
Target Compound DataControlled, sustained high-light capacity illumination
Comparator Or BaselineFast-reacting unsubstituted peroxyoxalates (e.g., DNPO or TCPO)
Quantified DifferenceExtended duration of measurable light output with optimized component formulation
ConditionsHigh-light capacity formulation with H2O2 and 9,10-diphenylanthracene

For industrial buyers, the predictable and sustained light emission of BBTPO reduces the complexity of detector timing in automated analytical instruments.

Surfactant-Enhanced Trace Analysis and Flow Injection Assays

Due to its exceptional compatibility and enhanced excitation efficiency in inverted micellar systems (e.g., AEO9, TX-10), BBTPO is the premier choice for highly sensitive flow injection analysis (FIA) and trace detection of hydrogen peroxide or fluorescent-derivatized analytes. Its stability in these media prevents the rapid degradation seen with TCPO [1].

High-Light Capacity Commercial Chemiluminescence Formulations

BBTPO's optimized solubility and controlled kinetic decay profile make it highly suitable for commercial 'glow' formulations and emergency lighting systems. The butyl ester groups ensure it remains dissolved in the organic phase, providing a sustained, high-intensity light output when mixed with hydrogen peroxide and a fluorophore [2].

Endogenous Light Imaging and Biological Oxidation Monitoring

The predictable light-emission kinetics and high-light capacity of BBTPO enable its use in advanced imaging applications, such as monitoring oxidation processes on human skin or in biological models. Its ability to generate strong, sustained chemiluminescence allows for high-resolution temporal imaging without the need for external excitation sources [3].

XLogP3

9.5

Hydrogen Bond Acceptor Count

8

Exact Mass

647.925984 g/mol

Monoisotopic Mass

645.928934 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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